molecular formula C14H11ClO5S B1328670 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid CAS No. 1000018-31-4

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid

Cat. No. B1328670
M. Wt: 326.8 g/mol
InChI Key: VDUWIGAMOUAEQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonyl-containing benzoic acid derivatives can be complex, involving multiple steps such as reduction, methylation, oxidation, and purification. For instance, the synthesis of 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride is described as a process that can achieve high purity and yield, with a total yield of 51.8% and purity over 98% . This process is noted for its cost-effectiveness and environmental friendliness due to the use of chloroacetic acid instead of dimethyl sulfate in the methylation step .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid can be characterized using various analytical techniques such as UV-VIS, IR, 1H NMR, mass spectroscopy, and single crystal X-ray determination . For example, the crystal structure of a Schiff base related to sulfonyl benzoic acid derivatives was determined to crystallize in the triclinic system and space group P 1 . The structure was stabilized by intermolecular hydrogen bonds involving carboxylic oxygens, nitrogen atoms, and sulphonyl oxygens .

Chemical Reactions Analysis

Chemical reactions involving sulfonyl benzoic acid derivatives can include condensation reactions, as seen with the formation of Schiff bases . Additionally, the addition of benzoic acid to oleic acid catalyzed by methanesulfonic acid results in an addition product formed via the carboxyl group . This suggests that similar sulfonyl benzoic acid derivatives might also undergo addition reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl benzoic acid derivatives can be influenced by their molecular structure. For example, the presence of intermolecular hydrogen bonds and pi-pi interactions can affect the compound's stability and solubility . The antibiotic potency of these compounds can also be assessed through molecular docking studies, indicating potential biological activity . The addition reactions of benzoic acid derivatives, as mentioned, can yield products with different properties depending on the reactants and catalysts used .

Scientific Research Applications

Plant Growth Regulation

Studies on plant growth-regulating substances include the investigation of chloro- and methyl-substituted phenoxyacetic and benzoic acids. Research has indicated that certain substitutions on benzoic acids, including chloro derivatives, can significantly affect their activity in promoting plant growth. These findings contribute to understanding how the substitution positions on aromatic rings influence growth-promoting activity (Pybus, Smith, Wain, & Wightman, 1959).

Development of Fluorescence Probes

Significant progress has been made in developing novel fluorescence probes capable of detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. This research has led to the creation of probes that can differentiate between various ROS and has applications in studying the roles of hROS in biological and chemical processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Investigation of Organic Reactions

Research has explored the reactions of benzoic acids with other organic compounds. For example, benzoic acid reacts with oleic acid in the presence of methanesulfonic acid as a catalyst to form addition products. These studies provide insights into the reactivity of benzoic acids in organic synthesis (Eisner, Perlstein, & Ault, 1963).

Metabolism Studies

The metabolism of 3-phenoxybenzoic acid and its glucoside conjugate in rats has been studied, revealing extensive metabolism and rapid elimination. This research contributes to our understanding of how such compounds are processed in biological systems (Crayford & Hutson, 1980).

Synthesis of Chemical Compounds

The synthesis of specific benzoic acid derivatives, like 4-(methylsulfonyl)benzoic acid, has been investigated, leading to more cost-effective and environmentally friendly production methods. This research is significant for large-scale production and industrial applications (Yin, 2002).

Oxidative Behavior Studies

The oxidative behavior of specific benzoic acid derivatives has been examined, offering insights into the chemical properties and reactions of these compounds. This research is important for understanding the chemical behavior and potential applications of benzoic acids in various fields (Legorburu, Alonso, & Jiménez, 1993).

properties

IUPAC Name

3-(2-chloro-4-methylsulfonylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO5S/c1-21(18,19)11-5-6-13(12(15)8-11)20-10-4-2-3-9(7-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUWIGAMOUAEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid

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